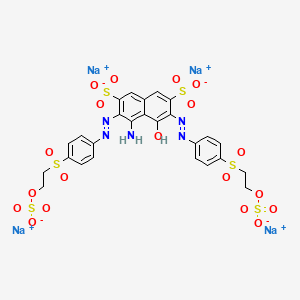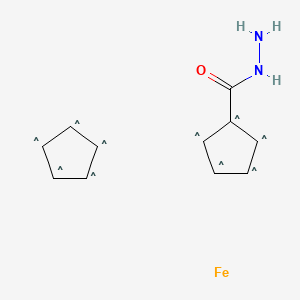
GADOLINIUM SULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium sulfide is a chemical compound composed of gadolinium and sulfur. It is known for its unique properties, including high thermal stability, magnetic susceptibility, and luminescence. These characteristics make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium sulfide can be synthesized through several methods. One common approach is the sulfide fusion method, which involves reacting gadolinium oxide with sulfur at high temperatures. Another method is the hydrothermal synthesis, where gadolinium salts are reacted with sulfur sources under high pressure and temperature conditions. The combustion method, involving gadolinium and lanthanide salts with organic fuels like glycine or urea, is also used to obtain high-purity this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced using the sulfide fusion method due to its efficiency and scalability. This method involves heating gadolinium oxide with sulfur in a controlled environment to produce this compound with high purity and desired particle size .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation reactions, this compound can be converted to gadolinium oxide and sulfur dioxide. Reduction reactions may involve the conversion of this compound to elemental gadolinium and hydrogen sulfide. Substitution reactions can occur when this compound reacts with other sulfides or halides to form new compounds .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and halides for substitution reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions include gadolinium oxide, sulfur dioxide, elemental gadolinium, hydrogen sulfide, and various substituted gadolinium compounds .
Wissenschaftliche Forschungsanwendungen
Gadolinium sulfide has numerous scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other gadolinium compounds. In biology and medicine, this compound nanoparticles are explored for their potential as contrast agents in magnetic resonance imaging (MRI) and as drug delivery vehicles. In industry, this compound is used in the production of phosphors for display devices and in the development of high-performance materials for electronics .
Wirkmechanismus
The mechanism by which gadolinium sulfide exerts its effects is primarily related to its magnetic and luminescent properties. In MRI applications, this compound enhances image contrast by interacting with the magnetic fields, improving the visibility of tissues. In drug delivery, this compound nanoparticles can be functionalized with ligands to target specific cells or tissues, allowing for precise delivery of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to gadolinium sulfide include gadolinium oxide, gadolinium oxysulfide, and other lanthanide sulfides such as europium sulfide and terbium sulfide .
Uniqueness: this compound is unique due to its combination of high thermal stability, magnetic susceptibility, and luminescence. Compared to gadolinium oxide and gadolinium oxysulfide, this compound offers superior performance in certain applications, such as MRI contrast agents and high-temperature materials. Its ability to be functionalized for specific applications also sets it apart from other lanthanide sulfides .
Eigenschaften
CAS-Nummer |
12134-74-6 |
|---|---|
Molekularformel |
GdS |
Molekulargewicht |
189.32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









